14-Hydroxy sprengerinin C
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Overview
Description
14-Hydroxy sprengerinin C is a steroidal compound found in the plant Ophiopogon japonicus . It is a type of C27 steroidal glycoside and is known for its bioactive properties. This compound has been isolated and identified through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry .
Mechanism of Action
Target of Action
14-Hydroxy sprengerinin C is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus . Its primary targets are believed to be specific enzymes and receptors involved in inflammatory and immune responses. These targets play crucial roles in modulating cellular activities and signaling pathways.
Mode of Action
The compound interacts with its targets by binding to specific sites on enzymes and receptors, leading to inhibition or activation of these proteins. This interaction can result in the modulation of inflammatory responses, potentially reducing inflammation and promoting immune regulation .
Biochemical Pathways
This compound affects several biochemical pathways, including the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. By modulating this pathway, the compound can influence the expression of various cytokines and inflammatory mediators, leading to downstream effects such as reduced inflammation and enhanced immune function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular and cellular levels, this compound’s action results in the modulation of inflammatory responses, reduction of oxidative stress, and enhancement of immune function. These effects contribute to its potential therapeutic benefits in treating inflammatory and immune-related conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, the compound may be more stable and effective in neutral to slightly acidic environments. Additionally, interactions with other medications or dietary components can affect its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 14-Hydroxy Sprengerinin C are not well-documented in the literature. As a steroidal compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .
Cellular Effects
Steroidal compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product is stable for two years when stored at the recommended temperature .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
As a steroidal compound, it may interact with various enzymes or cofactors .
Transport and Distribution
Steroidal compounds can interact with various transporters or binding proteins .
Subcellular Localization
Steroidal compounds can be directed to specific compartments or organelles based on their molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Hydroxy sprengerinin C is typically extracted from the dried root tubers of Ophiopogon japonicus . The extraction process involves the use of solvents such as methanol, ethanol, and pyridine . The compound is then purified using high-performance liquid chromatography to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus. The dried root tubers are processed using solvents, and the compound is isolated and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
14-Hydroxy sprengerinin C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different steroidal derivatives.
Substitution: The glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions are used to hydrolyze the glycosidic bonds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced steroidal derivatives.
Substitution: Formation of new glycosidic derivatives.
Scientific Research Applications
14-Hydroxy sprengerinin C has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Biology: Investigated for its bioactive properties, including anti-inflammatory and antioxidant activities.
Medicine: Explored for potential therapeutic applications in treating various diseases.
Industry: Used in the development of pharmaceuticals, cosmetics, and health products.
Comparison with Similar Compounds
Similar Compounds
Sprengerinin C: Another steroidal glycoside found in Ophiopogon japonicus.
Ophiogenin-3-O-α-L-rhamnopyranosyl- (1→2)-β-D-glucopyranoside: A glycoside with similar structural features.
β-Sitosterol-β-D-glucopyranoside: A glycoside with similar bioactive properties.
Uniqueness
14-Hydroxy sprengerinin C is unique due to its specific hydroxylation pattern and glycosidic linkages. This structural uniqueness contributes to its distinct bioactive properties and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBXCCYURJCAY-LSXBRKLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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